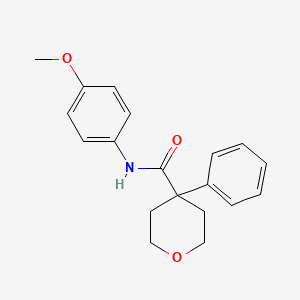![molecular formula C16H17FN2O4S B5866718 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B5866718.png)
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide, also known as DB-11, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in cancer treatment.
Mécanisme D'action
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide works by targeting a specific protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of proteins that are important for cancer cell growth and survival. This compound binds to Hsp90 and disrupts its function, leading to the degradation of these cancer-promoting proteins and ultimately causing cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. It has been found to inhibit the growth of a wide range of cancer cell types, including breast, lung, prostate, and colon cancer. This compound has also been shown to inhibit the growth of cancer cells that are resistant to other treatments.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity and stability. This compound also has low toxicity in normal cells, allowing for higher concentrations to be used in experiments. However, this compound has limitations in terms of its solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research involving 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide. One area of focus is the development of more effective delivery methods for this compound, such as nanoparticles or liposomes, to improve its solubility and effectiveness. Another direction is the investigation of the potential synergistic effects of this compound with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to determine the optimal dosage and treatment regimen for this compound in cancer patients.
In conclusion, this compound is a promising compound for cancer treatment with potential advantages for use in lab experiments. Its mechanism of action, biochemical and physiological effects, and future directions for research make it an important area of focus in the field of scientific research.
Méthodes De Synthèse
The synthesis of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide involves the reaction of 4-methoxyaniline with 2-fluorobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with dimethylsulfamoyl chloride to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide has been studied extensively for its potential as a cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of enzymes involved in cancer cell proliferation.
Propriétés
IUPAC Name |
5-(dimethylsulfamoyl)-2-fluoro-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c1-19(2)24(21,22)13-8-9-15(17)14(10-13)16(20)18-11-4-6-12(23-3)7-5-11/h4-10H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFXNHORUVACFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5866636.png)

![N-{2-chloro-5-[(trifluoromethyl)sulfonyl]phenyl}acetamide](/img/structure/B5866663.png)

![5-[(4-benzyl-1-piperazinyl)carbonyl]-1-(methylsulfonyl)indoline](/img/structure/B5866678.png)


![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5866694.png)


![N-(3-chloro-4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5866726.png)
![2-{[(dimethylamino)carbonyl]amino}phenyl dimethylcarbamate](/img/structure/B5866727.png)

![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5866735.png)